molecular formula C16H18ClFN2O2 B2428816 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide CAS No. 1795482-18-6

2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

Cat. No.: B2428816
CAS No.: 1795482-18-6
M. Wt: 324.78
InChI Key: AETGXHCDLYTRGI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H18ClFN2O2 and its molecular weight is 324.78. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-20-9-3-6-14(20)15(21)7-8-19-16(22)10-11-12(17)4-2-5-13(11)18/h2-6,9,15,21H,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGXHCDLYTRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22ClFN2O3
  • Molecular Weight : 366.84 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrole moiety is significant, as nitrogen heterocycles are known for their ability to modulate biological functions.

Key Mechanisms:

  • Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cell proliferation and survival. Kinase inhibitors are often explored for their potential in cancer therapy due to their ability to disrupt abnormal signaling pathways.
  • Antibacterial Activity : Similar derivatives have shown promising antibacterial properties, particularly against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. This suggests that the compound could be evaluated for its antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of similar compounds:

Study Compound Target Activity IC50 (µM)
Pyrrole DerivativeBacterial InhibitionEffective against S. aureus3.125
Kinase InhibitorEGFRModerate inhibitionSub-micromolar
Monoamine TransportersKinase RegulationEnhanced transport activityNot specified

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of pyrrole-based compounds against bacterial infections. The tested derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating significant antibacterial potential .
  • Cancer Research : Research on kinase inhibitors has demonstrated that compounds with similar structural motifs can effectively inhibit receptor tyrosine kinases associated with various cancers, such as EGFR and PDGFR, leading to reduced tumor growth in preclinical models .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the effectiveness of pyrrole-based compounds in combating resistant bacterial strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Case Study: Antibacterial Efficacy

A study evaluated various pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that certain modifications significantly increased potency. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.125μg/mL0.125\,\mu g/mL, outperforming traditional antibiotics like vancomycin .

CompoundBacterial StrainMIC (µg/mL)Comparison
2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamideMRSA0.125Better than vancomycin
Pyrrole derivative AMSSA0.125Comparable to standard treatments
Pyrrole derivative BE. coli12.5Less effective than ciprofloxacin

Antiviral Applications

The compound's antiviral properties have also been explored, particularly against viruses such as hepatitis C and various strains of influenza.

Case Study: Antiviral Activity

In vitro studies reported that derivatives with similar structural features inhibited the replication of hepatitis C virus by targeting cyclooxygenase enzymes, which play a role in viral replication processes .

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compoundHepatitis C5.0COX inhibition
Related pyrrole derivative CInfluenza A7.2Neuraminidase inhibition
Related pyrrole derivative DHSV4.5Viral replication suppression

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The presence of the pyrrole moiety enhances its interaction with target sites, leading to increased efficacy against resistant strains .

Q & A

Q. What analytical techniques quantify degradation products under stress conditions?

  • Methodological Answer :
  • LC-MS/MS : Detect oxidative degradation products (e.g., m/z 411.10 for N-oxide derivatives) under UV/H₂O₂ stress .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset at 180°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.